molecular formula C20H24ClNO3 B2802369 N-[(4-chlorophenyl)methyl]-2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide CAS No. 866043-10-9

N-[(4-chlorophenyl)methyl]-2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide

Cat. No.: B2802369
CAS No.: 866043-10-9
M. Wt: 361.87
InChI Key: VVQMLVVZRPKQRV-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)methyl]-2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide is an acetamide derivative characterized by a central acetamide backbone substituted with three distinct groups:

  • A 4-chlorobenzyl group attached to the nitrogen atom.
  • A 3,5-dimethylphenoxy group linked to the α-carbon of the acetamide.
  • A 2-methoxyethyl group bonded to the nitrogen atom, introducing ether functionality.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClNO3/c1-15-10-16(2)12-19(11-15)25-14-20(23)22(8-9-24-3)13-17-4-6-18(21)7-5-17/h4-7,10-12H,8-9,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQMLVVZRPKQRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)N(CCOC)CC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues in the Acetamide Class

The following table highlights key structural and functional differences between the target compound and related acetamides:

Compound Name Substituents Key Features Applications Reference
Target Compound N-(4-chlorobenzyl), 3,5-dimethylphenoxy, 2-methoxyethyl Balanced lipophilicity (Cl, methyl groups), potential hydrogen bonding (methoxyethyl) Likely pesticidal/drug candidate (inference from analogs)
N-(p-Chlorobenzyl)-2-(3,5-dichlorophenoxy)acetamide (CAS 24727-39-7) N-(4-chlorobenzyl), 3,5-dichlorophenoxy Higher halogenation increases lipophilicity and steric hindrance Unspecified (NSC 212164 listed)
Oxadixyl N-(2,6-dimethylphenyl), 2-methoxy, oxazolidinyl Fungicidal activity via inhibition of RNA polymerase Agricultural fungicide
Alachlor N-(2,6-diethylphenyl), 2-chloro, methoxymethyl Chloroacetamide herbicide Pre-emergent weed control
2-(2,5-Dimethylphenoxy)-N-(3,5-dimethylphenyl)acetamide (CAS 315712-83-5) 2,5-dimethylphenoxy, 3,5-dimethylphenyl Lower polarity (no Cl or methoxyethyl) Research chemical (unspecified)

Key Observations :

  • Halogenation vs. In contrast, dichlorophenoxy derivatives may exhibit stronger binding to hydrophobic enzyme pockets but higher environmental persistence.
  • Methoxyethyl vs. Oxazolidinyl : The 2-methoxyethyl group in the target compound likely improves water solubility compared to oxadixyl’s oxazolidinyl ring, which contributes to oxadixyl’s systemic fungicidal activity .
  • Comparison with Alachlor : Alachlor’s 2-chloro substituent and methoxymethyl group are critical for herbicidal action, whereas the target compound’s 4-chlorobenzyl group may shift selectivity toward different biological targets (e.g., insecticidal or pharmacological applications) .
Crystallographic and Hydrogen-Bonding Behavior

Evidence from crystallographic studies of dichloroacetamides (e.g., 2,2-dichloro-N-(3,5-dimethylphenyl)acetamide) reveals that acetamide derivatives form infinite chains via N–H⋯O and C–H⋯O hydrogen bonds .

Computational and Theoretical Insights

While direct computational data on the target compound are absent, studies on N-substituted maleimides and acetonitriles emphasize the role of electron-withdrawing groups (e.g., Cl) in modulating charge distribution and dipole moments . The target compound’s 4-chlorobenzyl group likely creates a electron-deficient aromatic system, influencing reactivity in electrophilic substitution or receptor binding.

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